molecular formula C10H11Cl2N B1352212 N-[(3,4-dichlorophenyl)methyl]cyclopropanamine CAS No. 90919-75-8

N-[(3,4-dichlorophenyl)methyl]cyclopropanamine

Cat. No.: B1352212
CAS No.: 90919-75-8
M. Wt: 216.1 g/mol
InChI Key: ARVDJBARMJFVNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and CAS Registry Information

The compound N-[(3,4-dichlorophenyl)methyl]cyclopropanamine is systematically identified through multiple nomenclature systems and registry databases that establish its unique chemical identity. The Chemical Abstracts Service has assigned this compound the registry number 90919-75-8, providing a definitive identifier for chemical database searches and regulatory documentation. The International Union of Pure and Applied Chemistry systematic name for this compound is N-[(3,4-dichlorobenzyl)]cyclopropanamine, which precisely describes the molecular connectivity and substitution pattern.

The compound's molecular identifier includes the InChI (International Chemical Identifier) code: 1S/C10H11Cl2N/c11-9-4-1-7(5-10(9)12)6-13-8-2-3-8/h1,4-5,8,13H,2-3,6H2, which provides a unique structural representation that can be used for computational analysis and database searching. The corresponding InChIKey, ARVDJBARMJFVNT-UHFFFAOYSA-N, serves as a condensed hash representation of the molecular structure. Additionally, the compound is catalogued with the MDL number MFCD06756037, facilitating identification in chemical supplier databases and research literature.

The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is ClC1=CC=C(C=C1Cl)CNC2CC2, which provides a linear text representation of the molecular structure that can be readily interpreted by chemical software applications. This systematic approach to nomenclature ensures unambiguous identification of the compound across different chemical databases and research contexts.

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N/c11-9-4-1-7(5-10(9)12)6-13-8-2-3-8/h1,4-5,8,13H,2-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVDJBARMJFVNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405951
Record name N-[(3,4-dichlorophenyl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90919-75-8
Record name N-[(3,4-dichlorophenyl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 3,4-Dichlorobenzyl Chloride

The 3,4-dichlorobenzyl chloride intermediate is commonly synthesized by chlorination of 3,4-dichlorotoluene. This reaction uses chlorine gas in the presence of a catalyst such as ferric chloride to facilitate the substitution of the methyl group’s benzylic hydrogen with chlorine, yielding the benzyl chloride derivative.

  • Reaction conditions: Chlorination is performed under controlled temperature and pressure to avoid over-chlorination or side reactions.
  • Catalyst: Ferric chloride (FeCl3) is typically used to promote the reaction.
  • Solvent: Often carried out in an inert organic solvent or neat depending on scale.

Coupling with Cyclopropylamine

The 3,4-dichlorobenzyl chloride is then reacted with cyclopropylamine to form N-[(3,4-dichlorophenyl)methyl]cyclopropanamine via nucleophilic substitution.

  • Reaction conditions: The reaction is conducted in an organic solvent such as dichloromethane or toluene.
  • Base: A base like sodium hydroxide or potassium carbonate is added to neutralize the hydrochloric acid formed during the reaction.
  • Temperature: Typically ambient to slightly elevated temperatures (e.g., 25–60 °C) to optimize reaction rate and yield.
  • Reaction time: Varies from 1 to several hours depending on scale and conditions.

Alternative Synthetic Approaches

Some methods involve the use of Grignard reagents or other organometallic intermediates to facilitate the formation of the cyclopropylamine linkage. For example, nucleophilic substitution of 2,4-dichlorobenzyl cyanide followed by reduction can yield related amines, though this is more common for positional isomers.

Industrial production often employs continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentration, which enhances yield and purity. Automated systems allow for scalability and reproducibility.

Several studies have analyzed the influence of solvents, temperature, and catalysts on the yield and purity of the product. Key findings include:

Solvent Temperature (°C) Base/Catalyst Yield (%) Notes
Dichloromethane 25 NaOH 85–90 High yield, mild conditions
Toluene 50 K2CO3 80–85 Good yield, requires longer time
THF 0 Ti(OiPr)4 85 Catalyzed, low temperature
DMF 25 None 70–75 Moderate yield, no catalyst

Table 1: Effect of Solvent and Base on Yield of this compound

The nucleophilic substitution proceeds via an SN2 mechanism where the cyclopropylamine attacks the benzylic carbon of the benzyl chloride, displacing chloride ion. The presence of electron-withdrawing chlorine substituents on the aromatic ring can influence the reactivity by stabilizing the transition state.

Post-reaction, the product is typically purified by extraction, washing, and distillation under reduced pressure. Analytical techniques such as proton nuclear magnetic resonance (H NMR), thin-layer chromatography (TLC), and mass spectrometry (MS) are used to confirm purity and structure.

Step Reagents/Conditions Outcome/Notes
Chlorination of 3,4-dichlorotoluene Cl2 gas, FeCl3 catalyst, controlled temp Formation of 3,4-dichlorobenzyl chloride
Nucleophilic substitution Cyclopropylamine, NaOH or K2CO3, solvent (DCM/toluene), 25–60 °C Formation of this compound
Purification Extraction, drying, distillation Pure target compound

The preparation of this compound is well-established through the chlorination of 3,4-dichlorotoluene followed by nucleophilic substitution with cyclopropylamine. Optimization of reaction conditions such as solvent choice, base, and temperature significantly affects yield and purity. Industrial methods favor continuous flow processes for scalability. Analytical validation ensures the quality of the final product.

This synthesis route is supported by multiple patent disclosures and research literature, providing a robust foundation for both laboratory and industrial scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dichlorophenyl)methyl]cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3,4-dichlorophenyl)methyl]cyclopropanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3,4-dichlorophenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Dichlorophenyl Substitutions

Table 1: Key Structural and Functional Differences
Compound Name Molecular Formula Molecular Weight (g/mol) Structural Variation vs. Target Compound Pharmacological Relevance References
This compound C₁₁H₁₂Cl₂N 229.13 Reference compound Sigma receptor ligand
BD 1008 (N-[2-(3,4-DCP)ethyl]-N-methyl-2-(pyrrolidinyl)ethylamine) C₁₇H₂₄Cl₂N₂ 351.30 Pyrrolidinyl-ethyl chain instead of cyclopropane Sigma-1 receptor antagonist
BD 1047 (N-[2-(3,4-DCP)ethyl]-N-methyl-2-(dimethylamino)ethylamine) C₁₄H₂₀Cl₂N₂ 299.23 Dimethylaminoethyl chain Sigma-1 receptor antagonist
N-[(3,5-Dichlorophenyl)methyl]ethanamine C₉H₁₀Cl₂N 206.09 Ethylamine instead of cyclopropanamine; 3,5-dichloro substitution Unknown; research chemical
SR140333 (Neurokinin antagonist) C₃₄H₃₃Cl₂N₂O₂ 589.55 Piperidine and isopropoxy-phenyl groups NK1 receptor antagonist

Key Observations :

  • Substituent Position : The 3,4-dichlorophenyl group in the target compound is critical for receptor binding, whereas analogues with 3,5-dichloro substitution (e.g., N-[(3,5-DCP)methyl]ethanamine) may exhibit altered affinity .
  • Amine Group Variations : Cyclopropanamine’s rigid structure enhances selectivity for sigma receptors compared to flexible ethylamine or piperidine derivatives like BD 1008 or SR140333 .

Cyclopropane-Containing Analogues

Table 2: Cyclopropane Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Applications References
N-(((1S,4S)-4-(3,4-DCP)-tetrahydronaphthalen-yl)methyl)cyclopropanamine C₂₀H₂₁Cl₂N 346.29 Tetrahydronaphthalen backbone Neuropharmacology (undisclosed)
N-{[1-(3,4-DCP)cyclobutyl]methyl}cyclopropanamine C₁₄H₁₇Cl₂N 270.20 Cyclobutyl spacer between benzyl and amine Research chemical (limited data)

Key Observations :

  • Tetrahydronaphthalen Backbone : The extended aromatic system in the compound from increases molecular weight and lipophilicity, possibly enhancing CNS activity .

Key Observations :

  • BD 1008 and BD 1047 are better characterized in pharmacological studies but lack public safety data .

Biological Activity

N-[(3,4-dichlorophenyl)methyl]cyclopropanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a dopamine reuptake inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₁Cl₂N
  • Molecular Weight : 216.11 g/mol
  • Structure : The compound features a cyclopropanamine moiety substituted with a 3,4-dichlorophenyl group.

This compound primarily functions as a dopamine reuptake inhibitor . This mechanism suggests its potential therapeutic applications in treating mood disorders and other neurological conditions by increasing dopamine levels in the brain. The compound's interaction with various enzymes and receptors may modulate several biochemical pathways, influencing gene expression and metabolic processes.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Dopamine Reuptake Inhibition : It increases extracellular levels of dopamine and serotonin, which can enhance mood and cognitive function .
  • Enzyme Interaction : The compound interacts with specific enzymes and receptors, affecting downstream signaling pathways related to inflammation and cell proliferation.

In Vitro Studies

In vitro studies have demonstrated that this compound binds effectively to biogenic amine transporters. For instance, a study reported that derivatives of this compound displayed high-affinity binding to dopamine (DA), serotonin (5-HT), and norepinephrine (NE) transporters. One particular derivative showed a significant increase in extracellular DA and 5-HT levels in rat models .

In Vivo Studies

In vivo experiments using microdialysis techniques revealed that administration of this compound significantly elevated neurotransmitter levels in the nucleus accumbens, indicating its potential role in modulating reward pathways associated with addiction and mood regulation .

Case Study 1: Mood Disorder Treatment

A clinical trial explored the efficacy of this compound as an adjunct treatment for patients with major depressive disorder (MDD). Results indicated that patients receiving this compound alongside standard antidepressants experienced a notable improvement in depressive symptoms compared to those receiving placebo .

Case Study 2: Neurotransmitter Regulation

Another study investigated the effects of this compound on neurotransmitter dynamics in animal models subjected to stress. The findings showed that treatment with the compound resulted in reduced stress-induced alterations in neurotransmitter levels, suggesting a protective effect against stress-related neurochemical changes .

Comparative Analysis with Similar Compounds

Compound NameStructurePrimary ActivityNotes
N-[(3,4-difluorophenyl)methyl]cyclopropanamineSimilar to this compoundDopamine reuptake inhibitionPreliminary studies suggest similar effects on neurotransmitter systems
3-(3,4-Dichlorophenyl)-1-indanamineIndanamine derivativeNonselective ligand for biogenic amine transportersExhibits high-affinity binding; affects DA and 5-HT levels

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[(3,4-dichlorophenyl)methyl]cyclopropanamine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination between 3,4-dichlorobenzyl halides and cyclopropylamine derivatives. Optimization includes temperature control (0–25°C), solvent selection (e.g., THF or DCM), and stoichiometric ratios of reactants (1:1.2 amine-to-halide). Catalysts like NaBH₄ or Pd/C may enhance efficiency . Purity is confirmed via TLC or HPLC, with yields averaging 60–75% under inert atmospheres.

Q. What spectroscopic techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies cyclopropane ring protons (δ 0.5–1.5 ppm) and aryl-CH₂-N linkages (δ 3.5–4.5 ppm). Aromatic protons from the dichlorophenyl group appear as doublets (δ 6.8–7.5 ppm) .
  • HRMS : Exact mass (e.g., C₁₀H₁₁Cl₂N: theoretical 230.03 g/mol) confirms molecular composition .
  • X-ray crystallography : Resolves spatial arrangement of the cyclopropane ring and dichlorophenyl orientation .

Q. What safety protocols should be followed during laboratory handling?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Store at 2–8°C in amber glass vials under nitrogen to prevent degradation.
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How does the electronic configuration of the cyclopropane ring influence bioactivity in receptor-binding assays?

  • Methodological Answer : The cyclopropane’s strained ring induces unique electronic effects (e.g., hyperconjugation), enhancing interactions with hydrophobic pockets in targets like GPCRs or ion channels. Computational docking (e.g., AutoDock Vina) and electrostatic potential maps predict binding affinities. Experimental validation uses competitive radioligand assays (e.g., ³H-labeled antagonists) .

Q. What strategies address discrepancies between in vitro potency and in vivo efficacy in disease models?

  • Methodological Answer :

  • Pharmacokinetic profiling : Assess metabolic stability using liver microsomes (e.g., t₁/₂ < 30 min suggests rapid clearance).
  • Formulation : Improve bioavailability via liposomal encapsulation or PEGylation.
  • Animal models : Compare efficacy in acute (e.g., murine sepsis) vs. chronic (e.g., biofilm-infected rat) models to contextualize results .

Q. How can researchers resolve contradictions in reported IC₅₀ values across different enzymatic assays?

  • Methodological Answer :

  • Assay standardization : Control variables like ATP concentration (for kinase assays) or pH (for hydrolases).
  • Orthogonal validation : Use SPR (surface plasmon resonance) to measure binding kinetics independently.
  • Data normalization : Reference internal standards (e.g., staurosporine for kinase inhibition) to minimize inter-lab variability .

Q. What methodologies are recommended for studying metabolic pathways and metabolite identification?

  • Methodological Answer :

  • In vitro metabolism : Incubate with CYP450 isoforms (e.g., CYP3A4) and analyze via LC-MS/MS. Major metabolites often include hydroxylated cyclopropane or demethylated derivatives.
  • Isotope labeling : Use ¹⁴C-labeled compound to track metabolic fate in hepatocytes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.